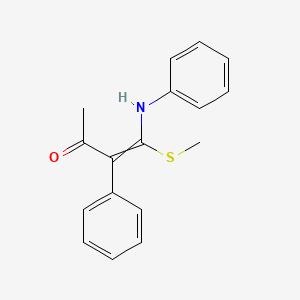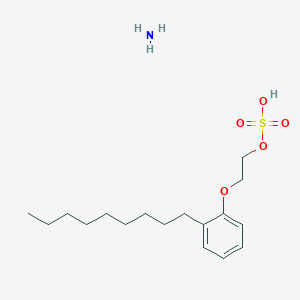
2-(2-Nonylphenoxy)ethyl hydrogen sulfate--ammonia (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nonylphenoxy)ethyl hydrogen sulfate–ammonia (1/1) is a chemical compound that belongs to the class of alkylphenol ethoxylates. These compounds are known for their surfactant properties, making them useful in various industrial applications. The compound consists of a nonylphenol group attached to an ethoxy chain, which is further linked to a sulfate group and neutralized with ammonia.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nonylphenoxy)ethyl hydrogen sulfate–ammonia (1/1) typically involves the following steps:
Ethoxylation: Nonylphenol is reacted with ethylene oxide under basic conditions to form nonylphenol ethoxylate.
Sulfation: The nonylphenol ethoxylate is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group, forming nonylphenol ethoxylate sulfate.
Neutralization: The resulting sulfate ester is neutralized with ammonia to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nonylphenol moiety, leading to the formation of quinones and other oxidized products.
Substitution: The ethoxy chain and sulfate group can participate in nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles.
Hydrolysis: The sulfate ester bond is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of nonylphenol ethoxylate and sulfuric acid.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Hydroxide ions, amines.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products:
Oxidation: Quinones, hydroxylated derivatives.
Substitution: Various substituted ethoxylates.
Hydrolysis: Nonylphenol ethoxylate, sulfuric acid.
Applications De Recherche Scientifique
2-(2-Nonylphenoxy)ethyl hydrogen sulfate–ammonia (1/1) has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. The nonylphenol group interacts with hydrophobic surfaces, while the ethoxy chain and sulfate group provide hydrophilic interactions. This amphiphilic nature allows the compound to reduce surface tension, emulsify oils, and solubilize hydrophobic substances. The molecular targets include cell membranes and hydrophobic molecules, where the compound disrupts interactions and enhances solubility.
Comparaison Avec Des Composés Similaires
Nonylphenol Ethoxylate: Lacks the sulfate group and ammonia neutralization.
Octylphenol Ethoxylate: Similar structure but with an octyl group instead of a nonyl group.
Alkylbenzene Sulfonates: Similar surfactant properties but with a benzene sulfonate group instead of a nonylphenol ethoxylate sulfate.
Uniqueness: 2-(2-Nonylphenoxy)ethyl hydrogen sulfate–ammonia (1/1) is unique due to its specific combination of a nonylphenol group, ethoxy chain, sulfate group, and ammonia neutralization. This combination imparts distinct surfactant properties, making it particularly effective in applications requiring both hydrophobic and hydrophilic interactions.
Propriétés
Numéro CAS |
96097-14-2 |
|---|---|
Formule moléculaire |
C17H31NO5S |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
azane;2-(2-nonylphenoxy)ethyl hydrogen sulfate |
InChI |
InChI=1S/C17H28O5S.H3N/c1-2-3-4-5-6-7-8-11-16-12-9-10-13-17(16)21-14-15-22-23(18,19)20;/h9-10,12-13H,2-8,11,14-15H2,1H3,(H,18,19,20);1H3 |
Clé InChI |
QNYKCQMJRGWFMX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=CC=C1OCCOS(=O)(=O)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
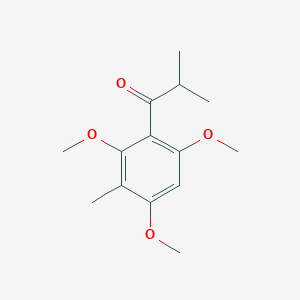
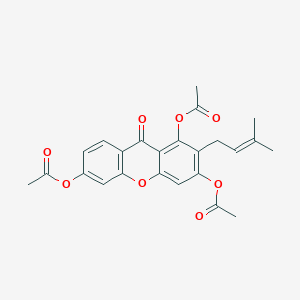
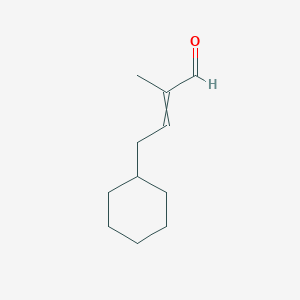
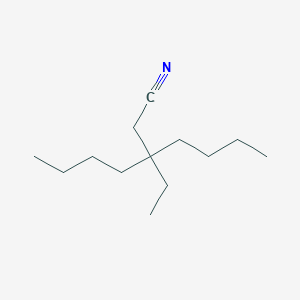
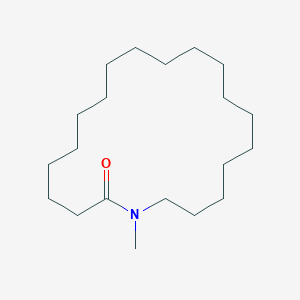
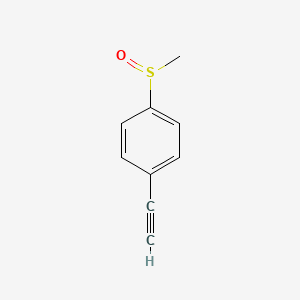

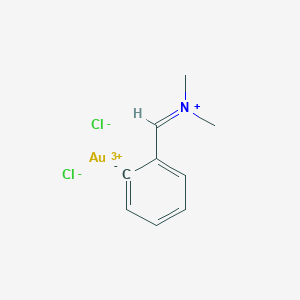
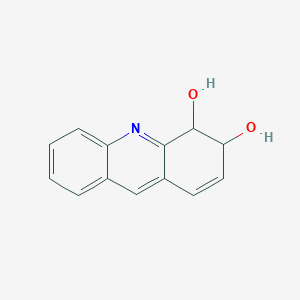
![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)
![4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid](/img/structure/B14351023.png)
![{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14351031.png)
